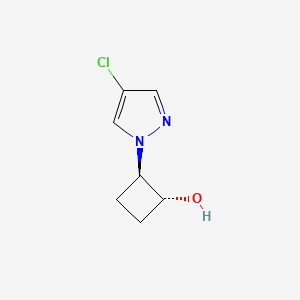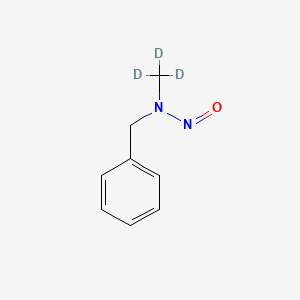amine CAS No. 2098013-39-7](/img/structure/B1485471.png)
[(1-Fluorocyclopentyl)methyl](propyl)amine
Descripción general
Descripción
[(1-Fluorocyclopentyl)methyl](propyl)amine is a useful research compound. Its molecular formula is C9H18FN and its molecular weight is 159.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational Chemistry Applications
- Optimization of Lennard-Jones Parameters : The study by Chen, Yin, and MacKerell (2002) focused on optimizing Lennard-Jones parameters for amines and fluorine-substituted compounds, highlighting the significance of such compounds in understanding biomolecular systems in aqueous environments (Chen, Yin, & MacKerell, 2002).
Pharmaceutical Applications
- Vectors for Cancer Therapy and Imaging : Martin et al. (2001) explored N-benzyl derivatives of polyamines as vectors for boron and fluorine in cancer therapy and imaging, indicating the potential of fluorine-substituted amines for selective accumulation in tumors (Martin et al., 2001).
- Synthesis and Pharmacological Evaluation : The synthesis and evaluation of ring-contracted amantadine analogs, including those related to (1-Fluorocyclopentyl)methyl](propyl)amine, were reported by Camps et al. (2008), showcasing the relevance of such compounds in antiviral and neuroprotective therapies (Camps et al., 2008).
Materials Science Applications
- Polymeric N-heterocyclic Carbene-zinc Complexes : Research by Yang et al. (2015) on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrated their efficiency in catalyzing the formylation and methylation of amines using CO2 as a C1 building block, illustrating the role of fluorine-substituted amines in green chemistry applications (Yang et al., 2015).
Bioisostere Applications in Drug Design
- Fluorine as a Bioisostere : Meanwell (2018) discussed the unique properties of fluorine, including its application in the design of bioisosteres for drug molecules, highlighting the versatility of fluorine-substituted amines in enhancing the pharmacological profile of therapeutic agents (Meanwell, 2018).
Mecanismo De Acción
Amines can undergo a variety of reactions, including nucleophilic substitution and elimination, reactions with acids to form ammonium salts, reactions with alkyl halides to form larger amines, and reactions with carbonyl compounds to form imines .
The environment can influence the action, efficacy, and stability of amines. Factors such as temperature, pH, and the presence of other reactive species can affect the rate and outcomes of reactions involving amines .
Análisis Bioquímico
Biochemical Properties
(1-Fluorocyclopentyl)methylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific products that can further participate in metabolic pathways .
Cellular Effects
(1-Fluorocyclopentyl)methylamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can alter the behavior of cells, leading to changes in proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
The molecular mechanism of (1-Fluorocyclopentyl)methylamine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (1-Fluorocyclopentyl)methylamine can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Fluorocyclopentyl)methylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to (1-Fluorocyclopentyl)methylamine can result in alterations in cellular function, including changes in metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (1-Fluorocyclopentyl)methylamine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating cellular processes and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
(1-Fluorocyclopentyl)methylamine is involved in various metabolic pathways It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites
Transport and Distribution
The transport and distribution of (1-Fluorocyclopentyl)methylamine within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its activity and interactions with other biomolecules. The distribution of (1-Fluorocyclopentyl)methylamine within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
(1-Fluorocyclopentyl)methylamine exhibits specific subcellular localization, which can influence its activity and function The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications This localization is essential for its interactions with specific biomolecules and its overall impact on cellular processes
Propiedades
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FN/c1-2-7-11-8-9(10)5-3-4-6-9/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFCXWALEKLRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B1485388.png)

![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)
![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-[trans-2-Hydroxycyclobutyl]piperazin-2-one](/img/structure/B1485394.png)
![trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol](/img/structure/B1485395.png)
![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)

![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
